molecular formula C10H20N2O B3043446 1-[(Diethylamino)methyl]piperidin-2-one CAS No. 86931-32-0

1-[(Diethylamino)methyl]piperidin-2-one

Cat. No.: B3043446
CAS No.: 86931-32-0
M. Wt: 184.28 g/mol
InChI Key: RCYVDMTWLPRTFR-UHFFFAOYSA-N
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Description

1-[(Diethylamino)methyl]piperidin-2-one is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a diethylaminomethyl group at the nitrogen atom and a ketone group at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Diethylamino)methyl]piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidin-2-one with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(Diethylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidin-2-one derivatives.

Scientific Research Applications

1-[(Diethylamino)methyl]piperidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It has potential as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Diethylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. The diethylaminomethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The ketone group may also participate in hydrogen bonding or other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

    Piperidine: A basic structure without the diethylaminomethyl and ketone groups.

    Piperidin-2-one: Lacks the diethylaminomethyl group.

    N-Substituted Piperidines: Compounds with different substituents at the nitrogen atom.

Uniqueness: 1-[(Diethylamino)methyl]piperidin-2-one is unique due to the presence of both the diethylaminomethyl group and the ketone group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to other piperidine derivatives.

Properties

IUPAC Name

1-(diethylaminomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11(4-2)9-12-8-6-5-7-10(12)13/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYVDMTWLPRTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CN1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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